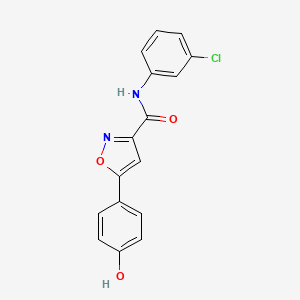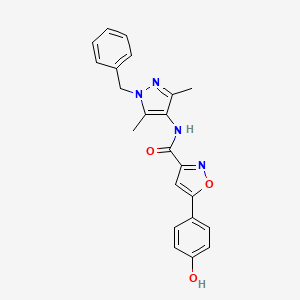![molecular formula C14H14N2O4 B3729399 4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B3729399.png)
4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol
Descripción general
Descripción
4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NS-398 and is a selective inhibitor of cyclooxygenase-2 (COX-2). The purpose of
Mecanismo De Acción
The mechanism of action of 4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol involves the selective inhibition of COX-2. This enzyme is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It also has neuroprotective effects and has been found to improve cognitive function in Alzheimer's disease. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol in lab experiments is its selective inhibition of COX-2. This allows for the specific targeting of inflammation and pain without affecting the production of prostaglandins that are necessary for normal physiological functions. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol. One potential area of research is the development of more efficient synthesis methods that can increase the yield of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to determine the long-term effects and safety of using this compound in humans.
Conclusion:
In conclusion, 4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol is a chemical compound that has shown promising results in various scientific research areas. Its selective inhibition of COX-2 makes it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and rheumatoid arthritis. However, further research is needed to fully understand the potential applications and limitations of this compound.
Aplicaciones Científicas De Investigación
4-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol has been extensively studied in various scientific research areas. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It is also a potent inhibitor of COX-2, which is an enzyme involved in the production of prostaglandins that cause inflammation and pain. This compound has been used in the treatment of various diseases such as cancer, Alzheimer's disease, and rheumatoid arthritis.
Propiedades
IUPAC Name |
[5-(4-hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-11-3-1-10(2-4-11)13-9-12(15-20-13)14(18)16-5-7-19-8-6-16/h1-4,9,17H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDNQFUFKVNMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49731056 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',2',6',6'-tetramethyl-6,7-dihydrospiro[benzimidazole-2,4'-piperidin]-4(5H)-one oxime 1-oxide](/img/structure/B3729326.png)
![6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-3-methoxy-2-methylphenol](/img/structure/B3729334.png)
![2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4(1H)-quinazolinone](/img/structure/B3729345.png)
![4-chloro-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729346.png)
![2-chloro-5-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B3729354.png)
![N-(4-bromophenyl)-2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3729356.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-6-isopropyl-4(3H)-pyrimidinone](/img/structure/B3729364.png)
![4-methyl-3-{[(2-methyl-5-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729379.png)
![4-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol](/img/structure/B3729394.png)




![2-[3-(1-azepanylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B3729431.png)